molecular formula C10H16F6N3O2P B1419118 1,1,3,3-Tetramethyl-2-(2-oxopyridin-1(2H)-YL)isouronium hexafluorophosphate CAS No. 364047-51-8

1,1,3,3-Tetramethyl-2-(2-oxopyridin-1(2H)-YL)isouronium hexafluorophosphate

Cat. No. B1419118
M. Wt: 355.22 g/mol
InChI Key: OVOWPFZLWCWFQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,3,3-Tetramethyl-2-(2-oxopyridin-1(2H)-YL)isouronium hexafluorophosphate (TMOP) is a relatively new chemical compound that has recently been studied for its potential applications in scientific research. TMOP is a small, water-soluble molecule that has been used in a variety of biochemical and physiological studies due to its unique properties. Finally, potential future directions for research will be discussed.

Scientific Research Applications

Peptide Coupling Chemistry

1,1,3,3-Tetramethyl-2-(2-oxopyridin-1(2H)-YL)isouronium hexafluorophosphate has been employed in peptide coupling chemistry, both in solution and solid-phase applications. This compound, in the form of thiouronium salts like HOTT (hexafluorophosphate) and TOTT (tetrafluoroborate), is used as a reagent for peptide synthesis. Its use with 2-mercaptopyridine-1-oxide as a racemization-reducing additive has been noted for its effectiveness in this domain (Albericio et al., 2001).

Synthesis of Primary Amides and Hydroxamates

The compound is valuable in the synthesis of primary amides and hydroxamates. For instance, thiouronium salts like HOTT and TOTT have been used for the preparation of primary amides from carboxylic acids and ammonium chloride. This process is notable for its chemoselectivity and efficiency, avoiding undesired ammonolysis of sensitive functional groups (Bailén et al., 2000). Additionally, these salts have been used to convert carboxylic acids to Weinreb amides and N-methoxy or N-benzoxyamides (Bailén et al., 2001).

Role in Peptide Synthesis and Enantiomerization

In peptide synthesis, particularly for the segment condensation strategy, the simultaneous use of 1-hydroxy-7-azabenzotriazole and CuCl2 with compounds like O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate has been found effective in eliminating enantiomerization of the carboxy-terminal amino acid residue, which is crucial for maintaining the integrity of the peptide structure (Nishiyama et al., 2001).

Inorganic Chemistry and Molecular Structures

The compound plays a role in inorganic chemistry, particularly in the formation of novel molecular structures. For instance, it is involved in the synthesis of complexes like tris(1-methyl-3-(pyridin-2-yl)- 1,2,4-triazole)ruthenium(II) hexafluorophosphate. Such compounds have been studied for their distinct NMR characteristics and lack of emission at room and liquid nitrogen temperatures, showcasing the compound's utility in creating unique molecular arrangements (Hage et al., 1986).

Application in Selective Extraction

This compound has been used in the study of new hydrophobic, tridentate nitrogen heterocyclic reagents like BATPs, which are resistant to hydrolysis and radiolysis. These reagents have shown significant potential in the selective extraction of elements like americium(III) from an excess of europium(III) in nitric acid, indicating its importance in separation technologies and possibly in nuclear waste management (Hudson et al., 2006).

properties

IUPAC Name

[dimethylamino-(2-oxopyridin-1-yl)oxymethylidene]-dimethylazanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N3O2.F6P/c1-11(2)10(12(3)4)15-13-8-6-5-7-9(13)14;1-7(2,3,4,5)6/h5-8H,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOWPFZLWCWFQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=[N+](C)C)ON1C=CC=CC1=O.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F6N3O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659240
Record name (Dimethylamino)-N,N-dimethyl[(2-oxopyridin-1(2H)-yl)oxy]methaniminium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,3,3-Tetramethyl-2-(2-oxopyridin-1(2H)-YL)isouronium hexafluorophosphate

CAS RN

364047-51-8
Record name (Dimethylamino)-N,N-dimethyl[(2-oxopyridin-1(2H)-yl)oxy]methaniminium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,3,3-Tetramethyl-2-(2-oxopyridin-1(2H)-YL)isouronium hexafluorophosphate
Reactant of Route 2
Reactant of Route 2
1,1,3,3-Tetramethyl-2-(2-oxopyridin-1(2H)-YL)isouronium hexafluorophosphate
Reactant of Route 3
1,1,3,3-Tetramethyl-2-(2-oxopyridin-1(2H)-YL)isouronium hexafluorophosphate
Reactant of Route 4
1,1,3,3-Tetramethyl-2-(2-oxopyridin-1(2H)-YL)isouronium hexafluorophosphate
Reactant of Route 5
1,1,3,3-Tetramethyl-2-(2-oxopyridin-1(2H)-YL)isouronium hexafluorophosphate
Reactant of Route 6
1,1,3,3-Tetramethyl-2-(2-oxopyridin-1(2H)-YL)isouronium hexafluorophosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.